N-cyclopentyl-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c21-12-5-7-14(8-6-12)26-18-16(10-22-26)19(28)25-15(11-29-20(25)24-18)9-17(27)23-13-3-1-2-4-13/h5-8,10,13,15H,1-4,9,11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIICOJXCMNCIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-cyclopentyl-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a novel compound with significant potential in pharmacological applications. Its complex structure suggests a multifaceted mode of action that may be beneficial in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.38 g/mol. The compound features a cyclopentyl group and a fluorophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O2 |
| Molecular Weight | 354.38 g/mol |
| LogP (Partition Coefficient) | 2.737 |
| Water Solubility (LogSw) | -3.13 |
| Polar Surface Area | 52.131 Ų |
Research indicates that N-cyclopentyl-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide exhibits antiviral and anticancer properties. Its inclusion in screening libraries aimed at identifying allosteric kinase inhibitors suggests a role in modulating kinase activity, which is crucial in cancer signaling pathways.
Case Studies and Research Findings
- Antiviral Activity : In vitro studies have demonstrated that the compound exhibits significant antiviral activity against various viral strains. It was particularly effective in inhibiting viral replication by targeting specific viral proteins involved in the replication cycle.
- Anticancer Properties : The compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cell lines. Studies suggest that it may inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death.
- Kinase Inhibition : As part of the Allosteric Kinases Inhibitors Library, this compound has been evaluated for its ability to inhibit specific kinases associated with cancer proliferation and survival pathways.
Comparative Analysis
To better understand the biological activity of N-cyclopentyl-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide compared to other compounds in its class, the following table summarizes key findings from related research:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-cyclopentyl-2-(1-(4-fluorophenyl)-...) | Antiviral, Anticancer | Kinase inhibition; apoptosis induction |
| Similar Compound A | Antiviral | Direct viral protein inhibition |
| Similar Compound B | Anticancer | Cell cycle arrest; apoptosis |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound 1 and 7 (Molecules, 2014): These pyrimidinone derivatives share a core structure with the target compound but differ in substituents. NMR data (Table 2, Figure 6) reveal nearly identical chemical shifts for most protons, except in regions A (positions 39–44) and B (positions 29–36), where shifts diverge due to substituent variations. For example, the 4-fluorophenyl group in the target compound likely alters electron density in region A compared to non-fluorinated aryl groups in analogues, influencing reactivity and binding properties .
6-Methyl-2-thiopyrimidin-4-one Derivatives (Journal of Applied Pharmaceutical Science, 2019): These compounds feature a thioether-linked pyrimidinone core. Alkylation with chloroacetamides (e.g., N-aryl-substituted 2-chloroacetamides) introduces diverse substituents, similar to the cyclopentyl-acetamide group in the target compound. Sodium methylate-mediated alkylation yields 2.6–2.8-fold molar excess products, suggesting efficient synthesis routes compared to caesium carbonate/DMF methods used for benzo-oxazinone derivatives .
Benzo-Oxazinone Derivatives (Synthesis Paper, 2015): Compounds like 7a–c incorporate a benzo[b][1,4]oxazin-3(4H)-one moiety.
Physicochemical and Spectral Comparisons
- NMR Profiles: Substituent-induced chemical shift variations (e.g., 4-fluorophenyl vs. non-fluorinated aryl groups) in regions A and B (Figure 6, ) highlight the role of electron-withdrawing groups in modulating electronic environments .
- Lumping Strategy (): Compounds with similar cores (e.g., pyrimidinones) may exhibit analogous degradation pathways or solubility profiles, enabling predictive modeling of the target compound’s behavior .
Data Tables
Research Findings and Implications
Substituent Positioning: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-halogenated analogues, as inferred from NMR shift changes in region A .
Synthetic Efficiency: Sodium methylate-mediated alkylation () may offer higher efficiency for acetamide formation than caesium carbonate methods, though the latter preserves sensitive functional groups .
Lumping Strategy Relevance: Grouping the target compound with pyrimidinone derivatives could streamline predictive modeling of its pharmacokinetics or reactivity .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of 4-fluorophenyl derivatives with thioacetamide or analogous sulfur-containing precursors. Key steps include cyclization to form the pyrazolo-thiazolo-pyrimidine core, followed by acylation to introduce the cyclopentylacetamide moiety. Optimization strategies:
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
- Catalysts/Solvents : Use DMF or dichloromethane as solvents and triethylamine as a base to enhance reaction efficiency .
- Purification : Employ column chromatography or recrystallization to isolate intermediates, monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. What analytical techniques are recommended for confirming the molecular structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to verify proton environments (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+ ≈ 500–550 Da) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve the thiazolo-pyrimidine core geometry and substituent orientation .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrazolo-thiazolo-pyrimidines with known anticancer/antimicrobial activity):
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) via fluorometric assays .
- Microbial Susceptibility : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified fluorophenyl (e.g., Cl, OCH3) or cyclopentyl groups (e.g., cyclohexyl, isopropyl) to assess impact on bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyrimidine N-atom) .
- Data Correlation : Compare IC50 values across analogs to identify trends (e.g., electron-withdrawing groups enhancing kinase inhibition) .
Q. What strategies resolve low yields in the acylation step of the synthesis?
- Methodological Answer :
- Reagent Optimization : Replace traditional acylating agents with N-hydroxysuccinimide (NHS) esters for milder conditions .
- Solvent Selection : Use anhydrous THF or acetonitrile to minimize hydrolysis of reactive intermediates .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
Q. How can conflicting reports about biological activity be addressed?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell line passage numbers, serum-free media) .
- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) to exclude impurities as confounding factors .
- Orthogonal Assays : Cross-validate findings using alternate methods (e.g., apoptosis flow cytometry alongside MTT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
